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molecular formula C15H17N B8440935 3,4-Dimethyl-N-(m-tolyl)aniline

3,4-Dimethyl-N-(m-tolyl)aniline

Cat. No. B8440935
M. Wt: 211.30 g/mol
InChI Key: GGNARVIMYPAGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218576B1

Procedure details

In a 500-ml four-necked flask were charged 56 ml of 1,2,3,4-tetrahydronaphthalene (boiling point: 207° C.) as a solvent and 45.0 g (0.42 mol) of m-toluidine, followed by the addition of 25.6 g (0.23 mol) of anhydrous calcium chloride and 30.8 g (0.23 mol) of anhydrous aluminum chloride under stirring. After stirring at an internal temperature of 100 to 120° C. for 30 minutes under a nitrogen atmosphere, the reaction mixture was added with 50.9 g (0.42 mol) of 3,4-xylidine. The resulting mixture was reacted at an internal temperature of 210 to 220° C. for 3 hours. After cooling, the reaction mixture was added with 126 ml of toluene, followed by charging in 160 g of ice water. The resulting mixture was stirred and then, allowed to stand, whereby a water layer was separated out. The organic layer was washed successively with 150 ml of a 5% aqueous solution of hydrochloric acid, 100 ml of a 5% aqueous solution of sodium bicarbonate and 100 ml of water. From the organic solvent, the distillate at 134 to 135° C. and a vacuum degree of 0.4 to 0.5 Torr was collected, whereby 37.9 g (yield: 42.7%) of the title compound was obtained as a slightly yellow oil. As a result of HPLC. analysis (column: YMC-A-312, detection UV: 280 nm, flow rate: 1.0 ml/min, eluent: acetonitrile/water=8/2), the compound was found to have a purity of 99.3%.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
160 g
Type
solvent
Reaction Step Four
Quantity
126 mL
Type
solvent
Reaction Step Five
Yield
42.7%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[Cl-].[Ca+2].[Cl-].[Cl-].[Al+3].[Cl-].[Cl-].[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[C:19]([CH3:24])[CH:18]=1>C1C2C(=CC=CC=2)CCC1.C1(C)C=CC=CC=1>[CH3:24][C:19]1[CH:18]=[C:17]([NH:16][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=2)[CH:22]=[CH:21][C:20]=1[CH3:23] |f:1.2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
25.6 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
30.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
50.9 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)C)C
Step Three
Name
Quantity
56 mL
Type
solvent
Smiles
C1CCCC2=CC=CC=C12
Step Four
Name
ice water
Quantity
160 g
Type
solvent
Smiles
Step Five
Name
Quantity
126 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at an internal temperature of 100 to 120° C. for 30 minutes under a nitrogen atmosphere
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting mixture was reacted at an internal temperature of 210 to 220° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
CUSTOM
Type
CUSTOM
Details
whereby a water layer was separated out
WASH
Type
WASH
Details
The organic layer was washed successively with 150 ml of a 5% aqueous solution of hydrochloric acid, 100 ml of a 5% aqueous solution of sodium bicarbonate and 100 ml of water
DISTILLATION
Type
DISTILLATION
Details
From the organic solvent, the distillate at 134 to 135° C. and a vacuum degree of 0.4 to 0.5 Torr was collected

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)NC1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.9 g
YIELD: PERCENTYIELD 42.7%
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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